CSF-1R Biochemical Potency: 5-CF₃ vs. 5-Cl and 5-H Cores in Matched Bis-Amide Inhibitors
In a head‑to‑head SAR study of pyrrolo[2,3‑b]pyridine‑based CSF‑1R inhibitors, the 5‑CF₃‑substituted core (elaborated to compound III‑1) exhibited a biochemical IC₅₀ of 8.7 nM, whereas the corresponding 5‑Cl analog showed an IC₅₀ of 28 nM and the 5‑H analog showed an IC₅₀ of 97 nM [1]. This represents a 3.2‑fold improvement over 5‑Cl and an 11.1‑fold improvement over 5‑H, demonstrating that the trifluoromethyl group is not merely a bulkier substituent but confers a genuine electronic advantage in the hinge‑binding pocket.
| Evidence Dimension | CSF-1R biochemical inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 8.7 nM (compound III-1, derived from 5-CF₃-7-azaindole-3-ethanamine core) |
| Comparator Or Baseline | 5-Cl core: 28 nM; 5-H core: 97 nM |
| Quantified Difference | 3.2-fold more potent than 5-Cl; 11.1-fold more potent than 5-H |
| Conditions | CSF-1R kinase inhibition assay, 10-dose IC₅₀ mode, ATP at Km concentration, recombinant human CSF-1R catalytic domain, J. Med. Chem. 2025. |
Why This Matters
Procuring the 5-CF₃ building block directly enables the synthesis of CSF-1R inhibitors with single-digit nanomolar potency, whereas the 5-Cl or 5-H analogs require additional optimization cycles that delay project timelines and increase costs.
- [1] He, J.; Gao, W.; Dong, R.; et al. Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. J. Med. Chem. 2025, DOI: 10.1021/acs.jmedchem.4c02933. (Table 2: IC₅₀ values for compounds with varying 5‑substituents.) View Source
